Doramectin monosaccharide

Antiparasitic drug discovery Avermectin SAR Nematode larval development assay

Doramectin monosaccharide (CAS 165108-44-1) is a structurally defined acid degradation product of doramectin, offering full nematocidal potency at 0.001 µg/mL in Haemonchus contortus larval assays—identical to its disaccharide parent—yet entirely devoid of paralytic activity. This unique pharmacological decoupling makes it an indispensable tool for mechanism-of-action studies distinguishing parasite paralysis from developmental arrest. With >95% HPLC purity, characterized impurity profiles, and stored/shipped under inert atmosphere at -20°C, it ensures batch-to-batch reproducibility for critical in vitro assays and serves as a direct intermediate for 25-cyclohexyl-22,23-dihydro-5-hydroxyiminoavermectin B1 monosaccharide and 22,23-Didehydro Selamectin synthesis.

Molecular Formula C43H62O11
Molecular Weight 754.9 g/mol
Cat. No. B15561235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramectin monosaccharide
Molecular FormulaC43H62O11
Molecular Weight754.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m1/s1
InChIKeyHFDCQUOZPUMCSE-XOPGRSQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doramectin Monosaccharide for Research Procurement: Chemical Class, Origin, and Core Characteristics


Doramectin monosaccharide (CAS 165108-44-1) is an acid degradation product derived from the selective hydrolysis of the terminal saccharide unit of doramectin, a widely used fermentation-derived avermectin anthelmintic . It is a macrocyclic lactone compound with a molecular formula of C43H62O11 and a molecular weight of 754.95 g/mol . This monosaccharide form is a potent inhibitor of nematode larval development, functioning by potentiating glutamate- and GABA-gated chloride channel opening in nematodes, yet it is notably devoid of paralytic activity . Doramectin monosaccharide serves as a critical synthetic intermediate in the preparation of advanced avermectin derivatives, including selamectin-related compounds [1].

Why Doramectin Monosaccharide Cannot Be Interchanged with Other Avermectins or Monosaccharide Analogs in Research Applications


Generic substitution among avermectin derivatives is scientifically unsound due to profound structure-activity relationships (SAR) that govern both potency and biological profile. A systematic larval development assay with Haemonchus contortus demonstrated that minor structural modifications at pharmacologically relevant positions (C-5, C-13, C-22,23, C-25) produce activity differences spanning five orders of magnitude [1]. While doramectin monosaccharide exhibits nematocidal potency equivalent to its disaccharide parent, other monosaccharide analogs—particularly those with oxime substituents at C-5—show markedly reduced activity [1]. Moreover, the lack of paralytic activity in doramectin monosaccharide distinguishes it mechanistically from doramectin , a property that may be critical for specific experimental designs. The compound's defined purity profile, characterized by HPLC-identified impurities [2], further underscores that even trace compositional variations can alter experimental outcomes, making generic substitution a high-risk approach.

Quantitative Comparative Evidence: Doramectin Monosaccharide Versus Key Analogs in Nematode Larval Development and Structural Applications


Nematocidal Potency: Doramectin Monosaccharide Maintains Full Efficacy Equivalent to Doramectin Disaccharide

In a direct head-to-head larval development assay using Haemonchus contortus, doramectin monosaccharide demonstrated full efficacy at a concentration of 0.001 µg/mL, which was identical to the performance of its disaccharide parent compound, doramectin [1]. The study concluded that there was no major potency advantage or disadvantage to a disaccharide over a monosaccharide substituent at the C-13 position within this compound series [1].

Antiparasitic drug discovery Avermectin SAR Nematode larval development assay

Mechanistic Differentiation: Absence of Paralytic Activity Distinguishes Doramectin Monosaccharide from Doramectin

Doramectin monosaccharide is reported to be a potent inhibitor of nematode larval development but is notably devoid of paralytic activity, a functional property that distinguishes it from its parent compound doramectin . This divergence in biological profile occurs despite equivalent potency in larval development assays [1].

Avermectin mechanism of action Nematode neurophysiology Anthelmintic drug screening

Superior Potency Relative to Selamectin and C-5 Oxime Analogs

A systematic SAR study revealed that analogs possessing hydroxyl groups at the C-5 position—including doramectin and its monosaccharide—were superior in activity by several orders of magnitude over those with oxo substituents [1]. Replacement of the oxo group with an oxime (NOH), as found in selamectin, partially restored activity but did not reach the level of compounds retaining the C-5 hydroxyl [1]. Consequently, ivermectin and doramectin that possess hydroxyl moieties at C-5 were superior against H. contortus to those like selamectin that have oxime substituents [1].

Avermectin SAR C-5 substitution Nematode larval development

Physical Property Differentiation: Defined Melting Point and Storage Requirements

Doramectin monosaccharide exhibits a defined melting point of >153°C (with decomposition) and requires storage at -20°C under an inert atmosphere . These physicochemical properties are distinct from doramectin and other avermectins and are essential parameters for compound handling, purity verification, and long-term stability studies .

Compound characterization Stability Analytical reference standards

Structural Role as Key Intermediate in Selamectin and Novel Avermectin Derivative Synthesis

Doramectin monosaccharide serves as a critical synthetic intermediate in the patented preparation of 25-cyclohexyl-22,23-dihydro-5-hydroxyiminoavermectin B1 monosaccharide, a compound with exceptional activity against fleas and heartworm combined with low toxicity for companion animal use [1]. The monosaccharide form is generated via selective hydrolysis of one C-13 α-oleandrosyl group from doramectin and is subsequently oxidized to the 5-oxo derivative and converted to the 5-oxime [1]. Additionally, doramectin monosaccharide is an intermediate in the synthesis of 22,23-Didehydro Selamectin, an impurity of the commercial parasiticide selamectin [2].

Synthetic chemistry Avermectin derivatives Process chemistry

Limited Published In Vivo Data: A Critical Selection Consideration

Despite the established importance of doramectin as an anthelmintic in animal health, there are currently no published reports describing the biological activity or tissue levels of doramectin monosaccharide in animals or in the environment . This absence of in vivo data contrasts with the extensive pharmacokinetic and efficacy literature available for doramectin and other commercial avermectins.

In vivo pharmacology PK/PD Research compound selection

Optimal Research and Industrial Applications for Doramectin Monosaccharide Based on Quantified Evidence


In Vitro Nematode Larval Development Assays Requiring Potency-Equivalent Doramectin Substitution

Researchers conducting in vitro nematode larval development assays with Haemonchus contortus can utilize doramectin monosaccharide as a direct potency-matched substitute for doramectin, as both compounds are fully effective at 0.001 µg/mL [1]. This substitution is particularly valuable when investigating the contribution of the C-13 disaccharide moiety to other biological properties while maintaining equivalent nematocidal activity. The defined purity profile and HPLC-characterized impurity levels [2] ensure reproducible assay results across experimental replicates.

Synthesis of Selamectin-Related Compounds and Advanced Avermectin Derivatives

Doramectin monosaccharide is an established intermediate in the patented synthesis of 25-cyclohexyl-22,23-dihydro-5-hydroxyiminoavermectin B1 monosaccharide, a derivative with exceptional anti-flea and heartworm activity and low toxicity for companion animals [1]. It also serves as a precursor for 22,23-Didehydro Selamectin synthesis [2]. Research groups engaged in developing novel avermectin-based parasiticides or characterizing selamectin impurities can procure doramectin monosaccharide to access these specific synthetic pathways without requiring the additional hydrolysis step from doramectin.

Mechanistic Studies Dissecting Paralytic Versus Developmental Inhibition of Avermectins

The unique property of doramectin monosaccharide—being a potent inhibitor of nematode larval development yet devoid of paralytic activity [1]—makes it an invaluable tool compound for mechanistic investigations. Researchers can employ this compound in comparative studies against doramectin (which exhibits both properties) to isolate and characterize the molecular pathways specifically responsible for nematode paralysis versus developmental arrest. This application is particularly relevant for understanding avermectin mode-of-action and for screening next-generation anthelmintics with improved selectivity profiles.

Analytical Reference Standard for Doramectin Impurity and Degradation Product Analysis

Doramectin monosaccharide is an acid degradation product generated by selective hydrolysis of the terminal saccharide unit of doramectin [1][2]. Analytical laboratories and quality control groups can utilize this compound as a characterized reference standard for HPLC method development, impurity profiling, and stability-indicating assays for doramectin bulk drug substance and formulated products. Its defined physicochemical properties, including melting point (>153°C dec.) and storage requirements (-20°C under inert atmosphere) [1], support its use as a qualified analytical reference material.

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